molecular formula C13H17BrO2 B15168238 Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate CAS No. 645421-59-6

Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate

Cat. No.: B15168238
CAS No.: 645421-59-6
M. Wt: 285.18 g/mol
InChI Key: XHYRQDZVFGPKFN-UHFFFAOYSA-N
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Description

Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate is a spirocyclic compound characterized by a unique bicyclic framework (spiro[5.5]undeca) fused with a brominated diene system and a methyl ester functional group. Its structural complexity and reactive bromine substituent make it a molecule of interest in synthetic organic chemistry, particularly for applications in drug discovery and materials science. The compound’s spiro architecture introduces steric rigidity, which may influence its reactivity and interaction with biological targets .

Properties

CAS No.

645421-59-6

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

methyl 11-bromospiro[5.5]undeca-2,10-diene-5-carboxylate

InChI

InChI=1S/C13H17BrO2/c1-16-12(15)10-6-2-4-8-13(10)9-5-3-7-11(13)14/h2,4,7,10H,3,5-6,8-9H2,1H3

InChI Key

XHYRQDZVFGPKFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CCC12CCCC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate typically involves the formation of the spiro[5.5]undecane skeleton followed by bromination and esterification reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure, followed by selective bromination at the 7-position. The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Photochemical: UV light sources with specific wavelengths.

Major Products

The major products formed from these reactions include various substituted spiro compounds, oxidized derivatives, and photochemically rearranged products.

Scientific Research Applications

Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate involves its interaction with various molecular targets depending on the specific application. In photochemical reactions, the compound absorbs light energy, leading to electronic excitation and subsequent chemical transformations. The pathways involved in these reactions are often complex and may include multiple steps such as energy transfer, bond cleavage, and rearrangement .

Comparison with Similar Compounds

Table 1: Structural Comparison of Spiro[5.5]undeca-diene Derivatives

Compound Name Substituent(s) CAS Number Molecular Weight* Key Functional Groups Commercial Availability
Methyl 7-bromo-spiro[5.5]undeca-3,7-diene-1-carboxylate 7-Br 645421-59-6 ~301.2 (C₁₃H₁₅BrO₂) Bromoalkene, ester 0 suppliers
Methyl 7-methyl-spiro[5.5]undeca-3,7-diene-1-carboxylate 7-CH₃ 645421-58-5 ~236.3 (C₁₄H₂₀O₂) Alkene, ester 0 suppliers
Spiro[5.5]undeca-7,9-dien-1-one, 5-methyl- 5-CH₃, 7,9-dien-1-one 743353-70-0 ~218.3 (C₁₃H₁₈O) Ketone, diene 2 suppliers

*Molecular weights estimated based on assumed molecular formulas.

Key Observations:

Substituent Effects :

  • The 7-bromo derivative exhibits higher electrophilicity compared to the 7-methyl analog, making it more suitable for catalytic cross-coupling reactions .
  • Methyl and bromo substituents alter the electron density of the diene system, impacting π-π stacking interactions in supramolecular chemistry.

Commercial Accessibility: None of the spiro[5.5]undeca-diene esters in Table 1 are commercially available, suggesting they are primarily research-scale compounds .

Biological Relevance :

  • While direct biological data for these compounds is absent, spirocyclic frameworks are frequently explored in drug design for their conformational rigidity and bioavailability .

Limitations of Structural Similarity Assessments

While structural analogs share core frameworks, properties such as solubility, toxicity, and reactivity may diverge significantly due to:

  • Electronic effects (e.g., bromo vs. methyl substituents altering orbital interactions).
  • Steric hindrance from bulky groups.
  • Unexpected bioactivity despite structural resemblance, as noted in computational similarity studies .

Biological Activity

Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by their spirocyclic structure, which contributes to their distinctive reactivity and biological interactions. The presence of the bromine atom and the carboxylate moiety enhances its potential for biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
  • Anticancer Potential : Research has indicated that spirocyclic compounds can exhibit cytotoxic effects on cancer cell lines. This compound has shown promise in inhibiting cell proliferation in vitro, warranting further investigation into its mechanisms of action.
  • Neuropharmacological Effects : Some studies have explored the interaction of similar compounds with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound caused a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
1080
2560
5030

The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The spirocyclic structure could facilitate ROS production, leading to oxidative stress in target cells.

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